

1-Bromo-3-methyl-2-butanone physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-methyl-2-butanone**

Cat. No.: **B140032**

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-3-methyl-2-butanone**

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for **1-Bromo-3-methyl-2-butanone**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

1-Bromo-3-methyl-2-butanone, also known as bromomethyl isopropyl ketone, is an alpha-haloketone. Its structure consists of a butane backbone with a ketone at the second carbon, a bromine atom at the first carbon, and a methyl group at the third carbon.

- IUPAC Name: **1-bromo-3-methyl-2-butanone**
- CAS Number: 19967-55-6[[1](#)][[2](#)]
- Molecular Formula: C₅H₉BrO[[1](#)][[2](#)]
- Canonical SMILES: CC(C)C(=O)CBr[[1](#)]
- InChI Key: NNTPEAXKKUPBHQ-UHFFFAOYSA-N[[1](#)]

Physical and Chemical Properties

1-Bromo-3-methyl-2-butanone is a colorless liquid with a characteristic odor.[\[1\]](#) It is a combustible liquid and should be handled with appropriate safety precautions.[\[3\]](#)

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Weight	165.03 g/mol	[1] [2] [4]
Appearance	Colorless liquid	[1]
Boiling Point	164 °C (at 760 mmHg)	[2] [5]
83-86 °C (at 54 mmHg)	[6]	
Density	1.355 g/mL	[2] [5]
Refractive Index (n ²² D)	1.4620–1.4640	[6]
Flash Point	56 °C	[2] [5]
Vapor Pressure	1.99 mmHg at 25°C	[5] [7]
Solubility	Soluble in Chloroform, Ethyl Acetate; Limited solubility in water.	[1] [2] [5]

Table 2: Chemical and Safety Properties

Property	Value / Information	Source(s)
Stability	Stable under recommended storage conditions.	[8]
Storage Conditions	Store in a cool, dry, dark place under an inert atmosphere (nitrogen or argon) at 2–8 °C.	[2][5]
Hazards	Causes severe skin burns and eye damage.[3] Harmful if swallowed.[3] Lachrymatory and skin irritant.[6]	
Incompatibilities	Strong oxidizing agents, strong acids, strong bases.	[9]

Reactivity and Applications

1-Bromo-3-methyl-2-butanone serves as a versatile reagent in organic synthesis.^[1] Its primary application is as a brominating agent and as an intermediate for introducing the isobutanoyl group into molecules.^[1] It is frequently used in the preparation of pharmaceutical intermediates and agrochemicals.^[1] The reactivity is centered around the alpha-brominated carbonyl moiety, making it susceptible to nucleophilic substitution reactions where the bromine atom is displaced.

Experimental Protocols: Synthesis

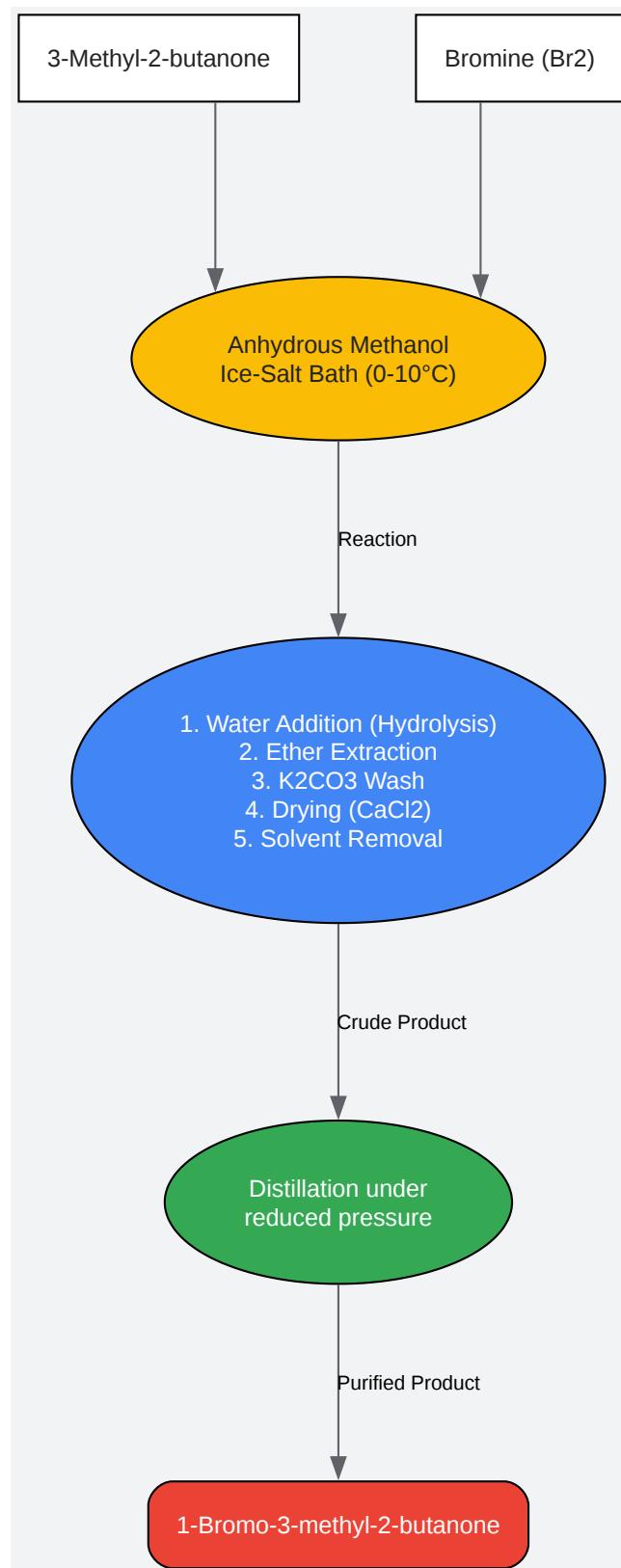
The most common synthesis of **1-bromo-3-methyl-2-butanone** involves the α -bromination of 3-methyl-2-butanone. Below is a detailed protocol adapted from Organic Syntheses.^[6]

α -Bromination of 3-Methyl-2-butanone

Materials:

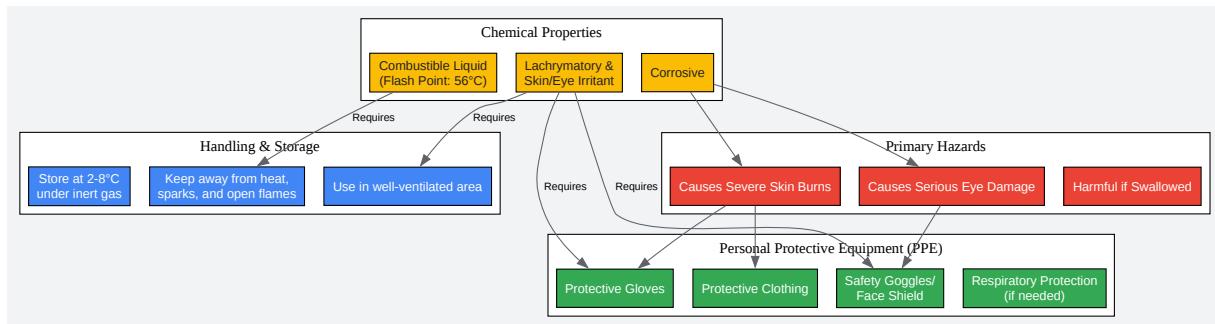
- 3-methyl-2-butanone (1.00 mole, 86.0 g)
- Bromine (1.00 mole, 160 g)

- Anhydrous methanol (600 mL)
- Deionized water
- Diethyl ether
- 10% Potassium carbonate solution
- Anhydrous calcium chloride


Procedure:

- A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
- The flask is charged with 3-methyl-2-butanone and anhydrous methanol.
- The solution is cooled to 0–5°C using an ice-salt bath.
- Bromine is added in a single, rapid, steady stream from the dropping funnel. Note: Dropwise addition can lead to the formation of the isomeric 3-bromo-3-methyl-2-butanone.[6]
- The reaction temperature is allowed to rise but should not exceed 10°C. The temperature is maintained at 10°C for the remainder of the reaction time (approximately 45 minutes, until the red color fades).[6]
- 300 mL of water is added to hydrolyze α -bromodimethyl ketals formed during the reaction. The mixture is stirred overnight at room temperature.[6]
- An additional 900 mL of water is added, and the mixture is extracted four times with 500-mL portions of diethyl ether.
- The combined ether layers are washed with 200 mL of 10% potassium carbonate solution, followed by two 200-mL portions of water.
- The organic layer is dried over anhydrous calcium chloride for 1 hour.[6]

- The solvent is removed using a rotary evaporator at room temperature to yield the crude product.
- The final product is purified by distillation under reduced pressure, collecting the fraction at 83–86°C (54 mm Hg).^[6] This yields **1-bromo-3-methyl-2-butanone** with approximately 95% purity.^[6]


Visualizations

The following diagrams illustrate the synthesis workflow and key safety considerations for handling **1-Bromo-3-methyl-2-butanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-3-methyl-2-butanone**.

[Click to download full resolution via product page](#)

Caption: Relationship between chemical properties, hazards, and safety protocols.

Safety and Handling

Hazard Statements:

- H290: May be corrosive to metals.[\[3\]](#)
- H302: Harmful if swallowed.[\[3\]](#)
- H314: Causes severe skin burns and eye damage.[\[3\]](#)

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[\[3\]](#)

- Handling: Do not breathe mist, vapors, or spray.[\[3\]](#) Use in a well-ventilated area.[\[3\]](#) Keep away from heat, sparks, and open flames.[\[9\]](#) Wash hands thoroughly after handling.[\[3\]](#)
- First Aid:
 - Skin Contact: Immediately remove all contaminated clothing and rinse skin with water. Seek immediate medical attention.[\[8\]](#)[\[10\]](#)
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[9\]](#)[\[10\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[3\]](#)[\[10\]](#)
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... wap.guidechem.com
- 2. 1-Bromo-3-methyl-2-butanone CAS#: 19967-55-6 m.chemicalbook.com
- 3. store.apolloscientific.co.uk store.apolloscientific.co.uk
- 4. 1-Bromo-3-methylbutan-2-one | C5H9BrO | CID 10899037 - PubChem pubchem.ncbi.nlm.nih.gov
- 5. lookchem.com lookchem.com
- 6. Organic Syntheses Procedure orgsyn.org
- 7. chembk.com chembk.com
- 8. sigmaaldrich.com sigmaaldrich.com
- 9. fishersci.com fishersci.com

- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [1-Bromo-3-methyl-2-butanone physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140032#1-bromo-3-methyl-2-butanone-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com